molecular formula C10H11NO5 B12808470 (5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate CAS No. 50827-62-8

(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate

Cat. No.: B12808470
CAS No.: 50827-62-8
M. Wt: 225.20 g/mol
InChI Key: DQMFQXYZUBWVFV-UHFFFAOYSA-N
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Description

(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.198. It is commonly used as a pesticide and insecticide due to its ability to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not well-documented in publicly accessible sources. Generally, industrial synthesis would involve large-scale chemical reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized as a pesticide and insecticide in agricultural practices.

Mechanism of Action

The mechanism of action of (5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles, paralysis, and ultimately death of the insect .

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Aldicarb: A highly toxic carbamate pesticide.

    Methomyl: A carbamate insecticide used in agriculture.

Uniqueness

(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methoxy and dioxocyclohexa groups contribute to its effectiveness as an acetylcholinesterase inhibitor, making it a potent pesticide .

Properties

CAS No.

50827-62-8

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate

InChI

InChI=1S/C10H11NO5/c1-11-10(14)16-5-6-3-7(12)4-8(15-2)9(6)13/h3-4H,5H2,1-2H3,(H,11,14)

InChI Key

DQMFQXYZUBWVFV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=CC(=O)C=C(C1=O)OC

Origin of Product

United States

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